Cas no 2171900-87-9 (2-(methoxymethoxy)methyl-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride)
2-(methoxymethoxy)methyl-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-(methoxymethoxy)methyl-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride
- EN300-1582277
- 2171900-87-9
- 2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
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- Inchi: 1S/C9H10FN3O4S/c1-16-5-17-4-7-12-8-6(2-3-11-8)9(13-7)18(10,14)15/h2-3H,4-5H2,1H3,(H,11,12,13)
- InChI Key: PEFNDZMYNOMZMZ-UHFFFAOYSA-N
- SMILES: S(C1=C2C=CNC2=NC(COCOC)=N1)(=O)(=O)F
Computed Properties
- Exact Mass: 275.03760514g/mol
- Monoisotopic Mass: 275.03760514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 103Ų
2-(methoxymethoxy)methyl-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1582277-0.05g |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 0.05g |
$1895.0 | 2023-06-04 | ||
| Enamine | EN300-1582277-0.1g |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 0.1g |
$1986.0 | 2023-06-04 | ||
| Enamine | EN300-1582277-0.25g |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 0.25g |
$2077.0 | 2023-06-04 | ||
| Enamine | EN300-1582277-0.5g |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 0.5g |
$2167.0 | 2023-06-04 | ||
| Enamine | EN300-1582277-1.0g |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 1g |
$2257.0 | 2023-06-04 | ||
| Enamine | EN300-1582277-2.5g |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 2.5g |
$4424.0 | 2023-06-04 | ||
| Enamine | EN300-1582277-5.0g |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 5g |
$6545.0 | 2023-06-04 | ||
| Enamine | EN300-1582277-10.0g |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 10g |
$9704.0 | 2023-06-04 | ||
| Enamine | EN300-1582277-50mg |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 50mg |
$1895.0 | 2023-09-24 | ||
| Enamine | EN300-1582277-100mg |
2-[(methoxymethoxy)methyl]-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride |
2171900-87-9 | 100mg |
$1986.0 | 2023-09-24 |
2-(methoxymethoxy)methyl-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-(methoxymethoxy)methyl-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride
Introduction to 2-(methoxymethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride (CAS No. 2171900-87-9)
2-(methoxymethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2171900-87-9, belongs to the pyrrolopyrimidine class of scaffolds, which are widely recognized for their biological activity and potential in drug discovery. The presence of a sulfonyl fluoride group in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal research.
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently explored for its role in developing bioactive molecules targeting various therapeutic pathways. Its fused bicyclic system combines the aromaticity of the pyrrole and pyrimidine rings, providing a versatile platform for structural modifications. The sulfonyl fluoride moiety is particularly noteworthy, as it introduces a high degree of electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in the synthesis of more complex molecules.
In recent years, there has been growing interest in 2-(methoxymethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride due to its potential applications in the development of novel therapeutic agents. The compound’s reactivity allows for facile functionalization at multiple sites, enabling chemists to tailor its properties for specific biological targets. For instance, the methoxymethoxy substituent on the methyl group can be selectively modified to introduce diverse pharmacophores, enhancing the compound’s utility in drug design.
One of the most compelling aspects of this compound is its role as a key intermediate in synthesizing biologically active pyrrolopyrimidines. These heterocycles have demonstrated efficacy in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The sulfonyl fluoride group can be hydrolyzed or replaced with other functional groups to generate derivatives with enhanced pharmacological properties. This adaptability makes 2-(methoxymethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride a cornerstone in the synthesis of next-generation pharmaceuticals.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. Researchers have employed innovative strategies to optimize its synthesis and improve yields, ensuring that it remains a reliable building block for drug discovery programs. For example, transition metal-catalyzed reactions have been utilized to streamline the introduction of the sulfonyl fluoride group, reducing reaction times and improving overall efficiency.
The biological activity of derivatives derived from 2-(methoxymethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride has been extensively studied. Preliminary investigations suggest that certain modifications can lead to compounds with potent inhibitory effects on enzymes and receptors involved in disease pathways. These findings underscore the compound’s potential as a lead molecule or intermediate in developing novel therapeutics.
In conclusion, 2-(methoxymethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride (CAS No. 2171900-87-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal researchers alike. As our understanding of its applications grows, so too does its importance in the quest for new and effective treatments for various diseases.
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